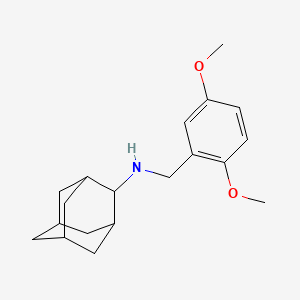![molecular formula C14H10ClN5O2S B5717321 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tetrazole derivative that exhibits unique properties, making it a promising candidate for use in medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins, including topoisomerase II, carbonic anhydrase, and cholinesterase. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to exhibit both biochemical and physiological effects. It has been demonstrated to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce cell death in cancer cells and to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole is its versatility in various scientific research applications. It exhibits a wide range of biological activities, making it a promising candidate for use in drug discovery and medicinal chemistry. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole. One potential direction is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its potential applications in material science, including its use in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole involves the reaction of 4-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 4-nitrobenzyl mercaptan. The final product is obtained by recrystallization from ethanol. The synthesis method has been well-established, and the compound can be synthesized in good yields with high purity.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2S/c15-11-3-7-12(8-4-11)19-14(16-17-18-19)23-9-10-1-5-13(6-2-10)20(21)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYYEBDMERBEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)
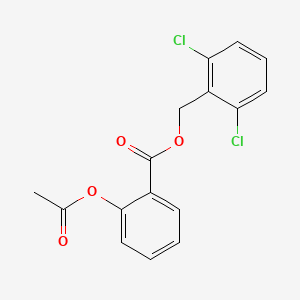

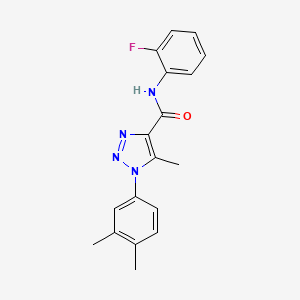
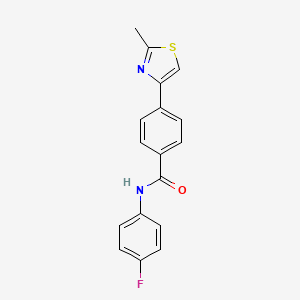
![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5717284.png)
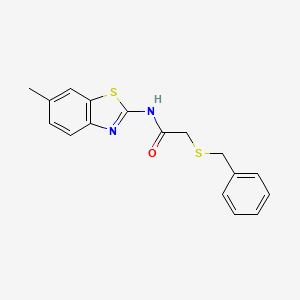
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)
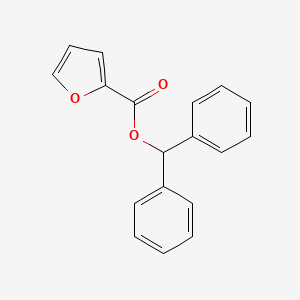
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
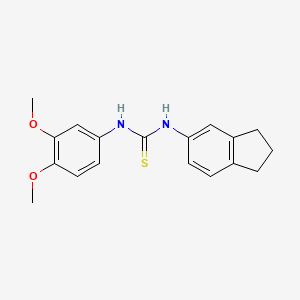
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
